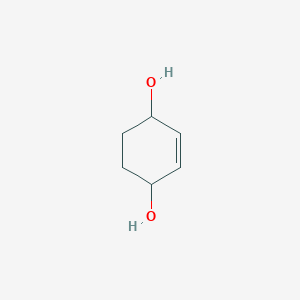

Cyclohex-2-ene-1,4-diol

Description

BenchChem offers high-quality Cyclohex-2-ene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohex-2-ene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODVZVWGKVMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338728 | |

| Record name | 2-Cyclohexene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45620-68-6 | |

| Record name | 2-Cyclohexene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Significance of Cyclohex-2-ene-1,4-diol Derivatives

Abstract

The cyclohex-2-ene-1,4-diol scaffold is a structurally significant chiral synthon that serves as a core component in a variety of naturally occurring molecules and as a versatile building block in synthetic organic chemistry. While the parent diol itself is not frequently isolated from natural sources, its derivatives are found across diverse biological taxa, including plants, fungi, and bacteria. These compounds often exhibit potent and varied biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and herbicidal properties. This technical guide provides a comprehensive overview of the natural occurrence of cyclohex-2-ene-1,4-diol derivatives, delves into their primary biosynthetic origins via pathways such as the shikimate pathway, and outlines robust methodologies for their extraction, isolation, and characterization. Furthermore, we explore the therapeutic potential and established structure-activity relationships of these compounds, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

The cyclohexene ring system is a ubiquitous structural motif in natural products, lending itself to a vast array of chemical and stereochemical diversity. Among these, derivatives containing the cyclohex-2-ene-1,4-diol core are of particular interest to the scientific community. This specific arrangement of a double bond and two hydroxyl groups provides a rigid, stereochemically defined scaffold that is crucial for the biological function of many complex molecules. These chiral structures are highly valued as intermediates for the synthesis of physiologically active materials and useful chiral elements[1].

This guide moves beyond a simple cataloging of compounds. As a senior application scientist, the goal is to provide a deeper understanding of the causality behind the natural synthesis and function of these derivatives. We will explore the intricate enzymatic machinery that nature employs to construct this scaffold, primarily through the shikimate pathway, and discuss how this biosynthetic understanding can inform both discovery and synthetic efforts. For drug development professionals, the potent biological activities exhibited by these molecules, such as the anticancer and antiplasmodial effects of certain cyclohexenone derivatives, present exciting opportunities for new therapeutic leads[2]. This document is structured to serve as a foundational resource, bridging the gap between the natural world and the laboratory to accelerate innovation.

Section 1: Natural Sources and Major Classes of Derivatives

Cyclohex-2-ene-1,4-diol derivatives are not confined to a single class of natural products but are found within several major biosynthetic families. Their distribution across plants, fungi, and bacteria underscores the convergent evolution of this valuable chemical scaffold.

Cannabinoids and Terpenoids in Plants

Perhaps the most widely recognized natural product containing a functionalized cyclohex-2-ene ring is Cannabidiol (CBD), isolated from Cannabis sativa[3]. Its formal IUPAC name, 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol, explicitly identifies the cyclohex-2-ene moiety as the core of its terpenoidal portion[3]. While the diol is phenolic in this case, the underlying carbocyclic structure is a testament to the prevalence of this scaffold in complex plant lipids. Various strains of cannabis produce a wide array of such cannabinoids, showcasing nature's ability to generate structural diversity around this core[3].

Microbial Metabolites: Gabosines and Beyond

Microorganisms, particularly actinomycete bacteria of the genus Streptomyces, are prolific sources of unique bioactive compounds. Among these are the gabosines, which are characterized as hydroxylated branched cyclohexanone derivatives[1][4]. These "ketocarbasugars" are structurally similar to carbohydrates and represent a significant class of microbial metabolites built upon a cyclohexane framework[4]. Fungi are also key producers. For instance, Pseudohygrophorones, the first naturally occurring alkyl cyclohexenones from a fungal source, were isolated from the fruiting bodies of the basidiomycete Hygrophorus abieticola[2].

Plant-Derived Cyclohexenones and Polyketides

Many plant-derived compounds feature a cyclohexenone or related oxidized form of the diol.

-

Peperomia Species: Plants of the Peperomia genus are rich sources of 2-acylcyclohexane-1,3-diones, which are bioactive polyketides[5]. These compounds exhibit significant antifungal, antimicrobial, and cytotoxic activities against cancer cell lines[5].

-

Lannea schimperi : The stem bark and roots of this plant yield a suite of alkenyl cyclohexenones and cyclohexenols[2]. Some of these compounds have demonstrated promising antiplasmodial activity, making them potential leads for antimalarial drug discovery[2].

Table 1: Selected Naturally Occurring Cyclohexene Derivatives and Their Biological Significance

| Compound Class / Example | Specific Compound(s) | Natural Source(s) | Reported Biological Activity | Reference(s) |

| Cannabinoids | Cannabidiol (CBD) | Cannabis sativa | Anticonvulsant, Antimicrobial (Gram-positive bacteria) | [3] |

| Alkyl Cyclohexenones | Pseudohygrophorones A₁₂ & B₁₂ | Hygrophorus abieticola (Fungus) | Antitumor, Antiplasmodial, Antileishmanial | [2] |

| Alkenyl Cyclohexenols | 5-[alkenyl]-4,5-dihydroxycyclohex-2-enones | Lannea schimperi (Plant) | Cytotoxicity, Antiplasmodial | [2] |

| Polyketides | Alatanones, Trineurones | Peperomia alata, P. trineura | Antifungal, Antimicrobial, Anticancer | [5] |

| Carbasugars | Gabosines A-K | Streptomyces sp. (Bacteria) | Glycosidase inhibition potential | [4] |

Section 2: Biosynthetic Pathways

Understanding the biosynthesis of cyclohex-2-ene-1,4-diol derivatives is fundamental to appreciating their natural diversity and for harnessing these pathways in synthetic biology applications. The shikimate pathway is the central metabolic route responsible for their formation in microorganisms and plants[6].

The Shikimate Pathway: A Gateway to Cyclohexene Scaffolds

The shikimate pathway links the primary metabolism of carbohydrates to the synthesis of aromatic compounds[6]. It commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway[7]. This seven-step enzymatic sequence produces chorismate, the common precursor to the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast number of secondary metabolites[6].

Crucially, several intermediates of this pathway are themselves functionalized cyclohexene derivatives. Shikimate, the namesake of the pathway, is a cyclohexene carboxylic acid with three hydroxyl groups. Chorismate features a di-oxygenated cyclohexadiene ring. These intermediates serve as branch points for the biosynthesis of a wide range of natural products[6].

Enzymatic Modifications to the Core Scaffold

The formation of the specific cyclohex-2-ene-1,4-diol structure from shikimate pathway intermediates involves a series of downstream enzymatic modifications. While pathways can vary significantly between organisms, the key transformations generally include:

-

Decarboxylation: Removal of the carboxylic acid group, often a key step in diverting intermediates from primary to secondary metabolism.

-

Hydroxylation/Dehydroxylation: Cytochrome P450 monooxygenases and other hydroxylases can introduce or remove hydroxyl groups at specific positions.

-

Reduction/Oxidation: Dehydrogenases and reductases are critical for interconverting ketones and alcohols, thereby establishing the final diol or cyclohexenone functionality.

-

Glycosylation and Acylation: Glycosyltransferases and acyltransferases can further modify the core, altering its solubility, stability, and biological activity.

The precise combination and sequence of these enzymatic reactions, governed by the genetic makeup of the producing organism, leads to the vast diversity of naturally occurring cyclohexene derivatives.

Section 3: Methodologies for Isolation and Characterization

The successful study of natural products hinges on robust and efficient protocols for their extraction, purification, and structural elucidation. The methodologies described here represent a self-validating workflow for isolating cyclohex-2-ene-1,4-diol derivatives.

General Extraction and Purification Protocol

The choice of solvent and chromatographic technique is critical and depends on the polarity of the target compounds. The following protocol is a generalized workflow adaptable for many plant and fungal sources.

Step-by-Step Methodology:

-

Sample Preparation: Lyophilize (freeze-dry) the biological material (e.g., plant leaves, fungal mycelia) to remove water and grind to a fine powder to maximize surface area for extraction.

-

Solvent Extraction:

-

Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexanes to remove lipids and waxes.

-

Follow with a medium-polarity solvent such as dichloromethane or ethyl acetate, which is often effective for extracting cyclohexene derivatives[5]. Macerate the powdered sample in the solvent for 24-48 hours with agitation.

-

Filter the mixture and collect the filtrate. Repeat the extraction on the solid residue 2-3 times to ensure complete extraction.

-

-

Solvent Partitioning:

-

Combine the medium-polarity extracts and concentrate under reduced pressure using a rotary evaporator.

-

Resuspend the crude extract in a methanol/water mixture and perform a liquid-liquid partition against hexanes to remove any remaining non-polar contaminants.

-

-

Chromatographic Purification:

-

Subject the dried polar extract to column chromatography over silica gel[1].

-

Elute the column with a solvent gradient, typically starting with hexanes and gradually increasing the proportion of ethyl acetate[5]. Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

-

Final Purification: For high purity, subject the semi-purified fractions to High-Performance Liquid Chromatography (HPLC), often using a C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase.

Spectroscopic Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and molecular formula (via High-Resolution MS) of the compound[2]. Fragmentation patterns can offer clues about the structure.

-

Infrared (IR) Spectroscopy: Identifies functional groups present, such as the characteristic broad O-H stretch for hydroxyl groups and the C=C stretch for the alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

-

¹H NMR: Determines the number and connectivity of protons. The chemical shifts and coupling constants of the olefinic and carbinol protons are diagnostic for the cyclohex-2-ene-1,4-diol core.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., sp² carbons of the double bond, sp³ carbons bearing hydroxyl groups).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.

-

Section 4: Biological Activities and Therapeutic Potential

The structural features of cyclohex-2-ene-1,4-diol derivatives make them potent modulators of various biological targets. Their rigid conformation and stereochemically defined hydroxyl groups allow for specific interactions with enzyme active sites and cellular receptors.

Spectrum of Bioactivities

As highlighted in Table 1, the range of activities is broad.

-

Antimicrobial Activity: Cannabidiol shows potent activity against Gram-positive bacteria by disrupting their cell membranes[3]. Polyketides from Peperomia also display significant antifungal and antimicrobial properties[5].

-

Anticancer and Cytotoxic Activity: Many cyclohexenone derivatives have been investigated for their anticancer properties[2][8]. The 5-[alkenyl]-4,5-dihydroxycyclohex-2-enone mixture from L. schimperi exhibited good in vitro cytotoxicity against the Chinese Hamster Ovarian cell line[2].

-

Herbicidal Activity: The 2-acyl-cyclohexane-1,3-diones are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides[5].

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications affect biological activity is crucial for drug development. Studies on the HPPD inhibitory activity of 2-acyl-cyclohexane-1,3-diones have provided key insights[5].

-

A 1,3-dione feature was found to be essential for HPPD inhibition.

-

The length of the alkyl side chain was critical, with an 11-carbon chain showing optimal activity.

-

The presence of additional double bonds or hydroxyl groups on the cyclohexane ring generally decreased inhibitory activity[5].

These findings demonstrate that while the core scaffold is important, peripheral modifications play a fine-tuning role in target engagement and potency. This principle is a cornerstone of medicinal chemistry and guides the synthesis of more effective analogues.

Conclusion

The cyclohex-2-ene-1,4-diol framework and its naturally occurring derivatives represent a rich and underexplored area of chemical biology. Sourced from a wide range of organisms and biosynthesized primarily via the versatile shikimate pathway, these compounds exhibit a remarkable spectrum of biological activities with significant therapeutic potential. The methodologies for their isolation and characterization are well-established, paving the way for further discovery. For researchers and drug development professionals, these natural products offer not only direct leads for new medicines but also serve as inspirational blueprints for the design of novel synthetic molecules. Future research, combining genome mining of biosynthetic pathways with advanced analytical techniques, will undoubtedly uncover new derivatives and new biological functions associated with this privileged scaffold.

References

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. (2022). Molecules, 27(17), 5693. [Link]

-

Jiang, D., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. [Link]

-

An efficient approach to either enantiomer of trans-cyclohex-2-ene-1,4-diol. (2000). ResearchGate. [Link]

- Cyclohexene diol derivatives. (1994).

-

A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. (1987). ResearchGate. [Link]

-

2-Cyclohexene-1,4-diol. PubChem. National Center for Biotechnology Information. [Link]

-

Cannabidiol. Wikipedia. [Link]

-

An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol. (2007). ResearchGate. [Link]

-

Selected natural products containing cyclohexane-1,4-diol motifs. (2014). ResearchGate. [Link]

-

Cyclohex-2-ene-1,4-diol. PubChem. National Center for Biotechnology Information. [Link]

-

Cyclohex-4-ene-1,2-diol. PubChem. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 936323. [Link]

-

Synthesis And Spectral Characterization Of Bio-compatible Copolyester Using 1, 4 Cyclohexane Diol. (2020). ResearchGate. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(20), 7159. [Link]

-

Bartee, D., et al. (2024). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports, 41(4), 557-584. [Link]

-

Herrmann, K. M. (1995). The Shikimate Pathway. The Plant Cell, 7(7), 907-919. [Link]

-

Chemical Investigation of Marine-Derived Fungus Aspergillus flavipes for Potential Anti-Inflammatory Agents. (2021). Helvetica Chimica Acta, 104(2), e2000216. [Link]

-

The shikimate pathway: gateway to metabolic diversity. (2024). PubMed. [Link]

-

Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Bioengineering and Biotechnology, 6, 28. [Link]

-

[4 + 2], [2 + 2], and Carbene addition reactions involving cyclohexa-3,5-diene-cis-1,2-diol derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1, (13), 2095-2102. [Link]

-

Anticancer activities of cyclohexenone derivatives. (2016). ResearchGate. [Link]

Sources

- 1. EP0627396A1 - Cyclohexene diol derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabidiol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Cyclohex-2-ene-1,4-diol

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of cyclohex-2-ene-1,4-diol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules. This document delves into the theoretical fragmentation pathways, presents experimental data, and provides a detailed protocol for data acquisition.

Introduction: The Analytical Challenge

Cyclohex-2-ene-1,4-diol (C₆H₁₀O₂, Molar Mass: 114.14 g/mol ) is a cyclic unsaturated diol.[1][2][3] Its structure, containing both a double bond and two hydroxyl groups within a six-membered ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior under electron ionization is crucial for its unambiguous identification in complex matrices.

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[4] While this can make interpretation complex, it provides a rich fingerprint of the molecule's structure. For cyclic alcohols, characteristic fragmentation pathways include dehydration, alpha-cleavage, and ring-opening reactions.[5][6][7] The presence of a double bond in cyclohex-2-ene-1,4-diol introduces the possibility of a retro-Diels-Alder (RDA) reaction, a common fragmentation mechanism for cyclohexene derivatives.[8][9][10]

Theoretical Fragmentation Pathways

Upon electron ionization, cyclohex-2-ene-1,4-diol forms a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 114. This molecular ion is often of low abundance for alcohols due to its instability.[11] The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses.

A key and highly probable fragmentation pathway for cyclohexene and its derivatives is the retro-Diels-Alder (RDA) reaction .[9] This reaction involves the cleavage of the cyclic structure into a diene and a dienophile. For the molecular ion of cyclohex-2-ene-1,4-diol, this would lead to the formation of a butadiene radical cation and a neutral ethenol, or vice versa.

Another significant fragmentation pathway for alcohols is the loss of a water molecule (H₂O), resulting in an [M-18]⁺˙ ion.[5][11] For cyclohex-2-ene-1,4-diol, this would produce an ion at m/z 96. The mechanism of water loss in cyclohexanediols can be complex, sometimes involving transannular eliminations.[12]

Further fragmentation can occur through alpha-cleavage , where the bond adjacent to the oxygen atom is broken.[5][6] Additionally, the loss of other small neutral molecules or radicals will lead to a cascade of fragment ions.

Predicted Fragmentation Workflow

Sources

- 1. chembk.com [chembk.com]

- 2. 41513-32-0|trans-Cyclohex-2-ene-1,4-diol|BLD Pharm [bldpharm.com]

- 3. cyclohex-2-ene-1,4-diol | 45620-68-6 [sigmaaldrich.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. GCMS Section 6.10 [people.whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. wisdomlib.org [wisdomlib.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Preparation of trans-Cyclohex-2-ene-1,4-diol via Epoxidation: An Application Note and Protocol

Introduction

trans-Cyclohex-2-ene-1,4-diol is a valuable synthetic intermediate in the development of a wide array of fine chemicals and pharmacologically active molecules. Its stereochemistry and bifunctional nature make it a versatile building block for the synthesis of complex natural products and their analogues.[1][2] This application note provides a detailed protocol for the preparation of trans-cyclohex-2-ene-1,4-diol, leveraging a stereoselective epoxidation of a cyclohexadiene precursor followed by a controlled hydrolytic ring-opening of the resulting epoxide. This method offers a reliable and scalable route to the target diol, with a focus on understanding the critical parameters that govern yield and stereoselectivity.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy involves a two-step sequence starting from 1,3-cyclohexadiene. The key transformation is the epoxidation of the diene, followed by the ring-opening of the epoxide with water as a nucleophile.

Step 1: Epoxidation of 1,3-Cyclohexadiene

The epoxidation of an alkene is a classic method for the introduction of an oxygen atom across a double bond. In this protocol, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is employed as the oxidizing agent. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step. This concerted nature ensures a syn-addition of the oxygen atom to the plane of the double bond, forming a cis-epoxide.

Step 2: Acid-Catalyzed Hydrolysis of the Epoxide

The subsequent ring-opening of the epoxide is achieved under acidic conditions. The acid catalyst protonates the epoxide oxygen, making it a better leaving group and activating the epoxide ring towards nucleophilic attack.[3] Water, acting as the nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the point of attack.[4] This inversion is crucial for establishing the desired trans-relationship between the two hydroxyl groups in the final product. The regioselectivity of the attack is also a key consideration; in this symmetric system, attack at either carbon of the epoxide leads to the same product.

Below is a diagram illustrating the overall synthetic workflow:

Sources

Diels-Alder reaction to form Cyclohex-2-ene-1,4-diol precursors.

Application Note & Protocol Guide

Topic: Strategic Synthesis of Cyclohex-2-ene-1,4-diol Precursors via the Diels-Alder Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and stereocontrolled method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable for creating complex molecular architectures, such as those found in natural products and pharmaceutical agents.[3] This guide provides a detailed exploration of the strategic application of the Diels-Alder reaction for the synthesis of precursors to Cyclohex-2-ene-1,4-diols. These diols are significant structural motifs in various biologically active molecules. We will delve into the mechanistic underpinnings, strategic selection of reactants, the influence of catalysis, and provide detailed, validated protocols for the synthesis and characterization of key intermediates.

The Mechanistic Foundation of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of two new carbon-carbon sigma bonds and one new pi bond simultaneously.[1][4] This process proceeds through a single, cyclic transition state, which accounts for its high degree of stereospecificity.[2][5]

Frontier Molecular Orbital (FMO) Theory

The reactivity and selectivity of the Diels-Alder reaction are best understood through Frontier Molecular Orbital (FMO) theory. The reaction is an interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6] A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a faster reaction.[6] Consequently:

-

Electron-donating groups (EDGs) on the diene raise its HOMO energy, accelerating the reaction.[7][8]

-

Electron-withdrawing groups (EWGs) on the dienophile lower its LUMO energy, also accelerating the reaction.[6][7]

Stereochemical Principles: The Alder Endo Rule

When a dienophile with an activating group (like a carbonyl) reacts with a cyclic diene, two diastereomeric products, endo and exo, are possible. The Alder Endo Rule states that the endo product is typically the major, kinetically favored product.[1][6] This preference arises from favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state.

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Strategic Design for Cyclohexenediol Precursor Synthesis

To synthesize precursors for Cyclohex-2-ene-1,4-diols, the choice of diene and dienophile is paramount. The oxygen functionalities must be introduced either directly during the cycloaddition or in a masked form for later elaboration.

Key Reagent Strategies

-

Electron-Rich Dienes (e.g., Danishefsky's Diene): 1-Methoxy-3-trimethylsiloxy-1,3-butadiene, known as Danishefsky's diene, is an exceptionally electron-rich and reactive diene.[9][10] Its reaction with an electrophilic dienophile (e.g., an α,β-unsaturated ketone) yields a silyl enol ether adduct.[9] This adduct can be readily hydrolyzed under acidic conditions to afford a cyclohexenone, which is a versatile precursor to the target diol via reduction. This strategy offers excellent control over regioselectivity.[11][12]

-

Activated Dienophiles (e.g., p-Benzoquinone): Simple cyclic dienes can react with highly activated dienophiles like p-benzoquinone. The resulting bicyclic adduct contains two ketone functionalities that can be selectively reduced to the corresponding diols. This approach is direct and often proceeds under mild conditions, including in aqueous media, where the hydrophobic effect can accelerate the reaction.[7][13]

The Role of Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze the Diels-Alder reaction, often leading to increased reaction rates and enhanced selectivity.[1][7] They function by coordinating to the dienophile, typically at a carbonyl oxygen or other basic site. While traditionally thought to work by lowering the dienophile's LUMO, recent studies have shown that a primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion between the reactants in the transition state.[1][14]

Common Lewis Acids and Their Applications:

| Lewis Acid | Typical Substrates | Key Advantages |

| AlCl₃, SnCl₄ | α,β-Unsaturated carbonyls | High reactivity, strong activation.[7] |

| BF₃·OEt₂ | General purpose | Moderate activity, easy to handle. |

| Ca(OTf)₂ | Carbonyl-containing dienophiles | Mild, sustainable, effective catalyst system.[15] |

| Yb(III) complexes | Danishefsky-type dienes | Useful for asymmetric synthesis.[11] |

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of two distinct precursors to Cyclohex-2-ene-1,4-diol derivatives.

Protocol 1: Aqueous Diels-Alder Reaction of 1,3-Cyclohexadiene and p-Benzoquinone

This protocol describes a straightforward and environmentally benign synthesis of a bicyclic diketone, a direct precursor to a diol system. The procedure is adapted from established literature methods.[13]

Experimental Workflow:

Caption: Workflow for the synthesis of the benzoquinone-cyclohexadiene adduct.

Step-by-Step Procedure:

-

Reagent Preparation: In a 50 mL round-bottomed flask equipped with a magnetic stir bar, add p-benzoquinone (1.08 g, 10.0 mmol) and 1,3-cyclohexadiene (0.80 g, 10.0 mmol).[13]

-

Reaction Setup: To the flask, add deionized water (20 mL). The mixture will be heterogeneous.

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.

-

Workup: After 48 hours, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[13]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]

-

Purification: Purify the resulting crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure bicyclic adduct.[13]

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data with literature values.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a Functionalized Cyclohexenone using Danishefsky's Diene

This protocol outlines the synthesis of a cyclohexenone precursor using Danishefsky's diene and methyl vinyl ketone, catalyzed by a Lewis acid. This is a representative procedure for this powerful transformation.

Reagent and Condition Table:

| Reagent/Parameter | Quantity/Value | Moles (mmol) | Notes |

| Danishefsky's Diene | 1.72 g | 10.0 | Must be fresh or distilled prior to use. |

| Methyl Vinyl Ketone | 0.70 g | 10.0 | Dienophile. |

| Zinc Chloride (ZnCl₂) | 0.68 g | 5.0 | Lewis Acid Catalyst (0.5 eq). Anhydrous. |

| Dichloromethane (DCM) | 50 mL | - | Anhydrous solvent. |

| Temperature | 0 °C to RT | - | Controlled temperature addition. |

| Reaction Time | 4-6 hours | - | Monitor by TLC. |

Step-by-Step Procedure:

-

Catalyst Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (0.68 g, 5.0 mmol) to a dry 100 mL flask. Add anhydrous dichloromethane (20 mL) and stir to dissolve/suspend.

-

Reaction Setup: Cool the flask to 0 °C in an ice bath. Add methyl vinyl ketone (0.70 g, 10.0 mmol) to the catalyst suspension.

-

Diene Addition: Add Danishefsky's diene (1.72 g, 10.0 mmol) dropwise to the cooled mixture over 15 minutes.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the diene by TLC.

-

Hydrolysis/Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL). Stir for 20 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often a mixture of the silyl enol ether and the hydrolyzed cyclohexenone. To ensure complete conversion to the ketone, the crude oil can be dissolved in a mixture of tetrahydrofuran (20 mL) and 1M HCl (5 mL) and stirred for 1 hour at room temperature. Afterward, neutralize with sodium bicarbonate, extract with ether, dry, and concentrate. Purify the final product by flash column chromatography on silica gel.

Conversion to the Target Diol

The precursors synthesized in the protocols above can be converted to Cyclohex-2-ene-1,4-diols through standard chemical transformations.

Sources

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 10. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

Application Notes and Protocols for the Selective Oxidation of Cyclohex-2-ene-1,4-diol

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the selective oxidation of cis- or trans-cyclohex-2-ene-1,4-diol to cyclohex-2-ene-1,4-dione. This transformation is a key step in the synthesis of various complex molecules and natural products. However, the inherent instability of the resulting α,β-unsaturated dione presents significant challenges, necessitating the use of mild and selective oxidizing agents. This document evaluates several common oxidation methodologies and presents a detailed, field-proven protocol using activated manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic alcohols. The causality behind experimental choices, safety protocols, and detailed characterization data are provided to ensure reliable and reproducible results for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. When the alcohol is part of an allylic system, such as in cyclohex-2-ene-1,4-diol, the reaction requires careful selection of reagents to prevent side reactions like over-oxidation, rearrangement, or isomerization of the double bond. The target product, cyclohex-2-ene-1,4-dione, is a highly reactive Michael acceptor and is sensitive to both acidic and basic conditions, which can lead to decomposition or polymerization.[1]

This guide focuses on providing a robust and reproducible methodology for this specific transformation. We will explore the rationale for selecting an appropriate oxidant by comparing several common reagents and provide a step-by-step protocol for the most suitable method.

The Challenge: Substrate and Product Instability

The primary challenge in this synthesis is the lability of the product, cyclohex-2-ene-1,4-dione. Strong oxidants that require harsh pH conditions, such as chromic acid (Jones oxidation), are unsuitable as they can easily lead to degradation of the desired enedione.[1] Similarly, reagents that generate strongly acidic or basic byproducts can compromise the yield and purity of the final product. Therefore, the ideal oxidant must be:

-

Mild: Operates under neutral or near-neutral pH conditions.

-

Selective: Preferentially oxidizes allylic alcohols without affecting the olefin.

-

Efficient: Provides high conversion with minimal reaction time.

-

Practical: Features a straightforward work-up procedure to isolate the sensitive product quickly.

Comparative Analysis of Potential Oxidizing Agents

To establish a scientifically sound protocol, it is essential to evaluate the suitability of various common oxidizing agents for this transformation.

| Oxidizing Agent | Mechanism Type | Advantages | Disadvantages for this Transformation |

| Manganese Dioxide (MnO₂) (Activated) | Heterogeneous Radical | Highly selective for allylic and benzylic alcohols[2]; Neutral conditions; Simple work-up (filtration). | Requires a stoichiometric excess of freshly activated reagent; Reaction times can be long. |

| Pyridinium Chlorochromate (PCC) | Chromate Ester Formation | Mild and reliable for many secondary alcohols.[3][4] | Acidic nature can harm the sensitive product[5]; Chromium(VI) is highly toxic; Work-up can be complicated by colloidal byproducts.[5] |

| Dess-Martin Periodinane (DMP) | Hypervalent Iodine | Very mild, fast, and high-yielding for a wide range of alcohols[6][7]; Neutral conditions. | Reagent is expensive and can be shock-sensitive[8]; Byproducts must be washed out. |

| Swern Oxidation | Activated DMSO | Very mild conditions (-78 °C); High yields are typical.[2] | Requires cryogenic temperatures; Produces foul-smelling dimethyl sulfide byproduct; Requires careful control of reagent addition.[2] |

Reaction Mechanism and Workflow Visualization

Proposed Mechanism for MnO₂ Oxidation

The oxidation of an allylic alcohol with MnO₂ is a surface-mediated reaction that is believed to proceed through a radical mechanism. This selectivity arises from the stability of the intermediate allylic radical.[2]

-

Adsorption: The allylic alcohol adsorbs onto the surface of the manganese dioxide.

-

Radical Formation: A one-electron transfer occurs from the alcohol oxygen to Mn(IV), followed by the transfer of a hydrogen atom from the carbon bearing the hydroxyl group. This generates a resonance-stabilized allylic radical and Mn(III) hydroxide.[2]

-

Ketone Formation: A second electron transfer and proton transfer complete the oxidation to the ketone, regenerating a reduced form of manganese (MnO).

Experimental Workflow

The overall experimental process is designed for efficiency and to minimize product degradation. The key stages are reagent preparation, reaction execution under controlled conditions, and rapid product isolation.

Detailed Experimental Protocol

This protocol is optimized for the selective oxidation of cyclohex-2-ene-1,4-diol using commercially available, activated manganese dioxide.

Materials and Equipment

| Material/Equipment | Specifications |

| cis/trans-Cyclohex-2-ene-1,4-diol | 97% or higher purity |

| Activated Manganese Dioxide (MnO₂) | Commercially available, activated, <5 micron |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ACS grade |

| Celite® 545 | Filtration aid |

| Round-bottom flask | Appropriate size for reaction scale |

| Magnetic stirrer and stir bar | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Buchner funnel and filter flask | For filtration |

| Rotary evaporator | With a low-temperature water bath |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve cyclohex-2-ene-1,4-diol (1.0 eq.) in anhydrous dichloromethane (approx. 20 mL per gram of diol).

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (10-15 eq. by weight) in one portion at room temperature. The reaction is heterogeneous and will form a black slurry.

-

Causality Note: A large excess of MnO₂ is required to ensure a sufficient surface area for the reaction to proceed to completion at a reasonable rate.[9] The quality and activation level of the MnO₂ are critical for success.

-

-

Reaction Monitoring: Stir the slurry vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. Spot the filtered reaction mixture against the starting material. The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.

-

Work-up and Isolation: Once the starting material is consumed, set up a filtration apparatus. Place a 1-2 inch pad of Celite® in a Buchner funnel and wet it with dichloromethane.

-

Filter the reaction slurry through the Celite® pad. The filtrate should be clear and colorless to pale yellow.

-

Causality Note: Celite® is used to create a porous filter bed that prevents the fine MnO₂ particles and reduced manganese salts from passing through, ensuring a clean separation.

-

-

Wash the filter cake thoroughly with several portions of fresh dichloromethane to ensure all the product is recovered.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should not exceed 30 °C to prevent thermal degradation of the product.

-

Purification: The resulting crude solid can be purified, if necessary. Due to its sensitivity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. Alternatively, recrystallization from a mixture of diethyl ether and hexanes at low temperature may yield pure product.

Characterization of Starting Material and Product

Proper characterization is essential to confirm the identity and purity of both the starting diol and the final dione product.

| Compound | Formula | Mol. Weight | Appearance | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | Key IR Peaks (cm⁻¹) |

| Cyclohex-2-ene-1,4-diol | C₆H₁₀O₂ | 114.14 | White Solid | ~5.8 (m, 2H, -CH=CH-), ~4.5 (m, 2H, -CH-OH), ~2.0-2.5 (m, 4H, -CH₂-) | ~130, ~70, ~35 | 3300 (br, O-H), 3020 (=C-H), 1650 (C=C) |

| Cyclohex-2-ene-1,4-dione | C₆H₆O₂ | 110.11 | Pale Yellow Solid[1] | ~6.9 (s, 2H, -CH=CH-), ~3.0 (s, 4H, -CH₂-) | ~197 (C=O), ~145 (C=C), ~38 (CH₂) | 1685 (C=O, conjugated), 1600 (C=C) |

(Note: Exact NMR shifts may vary depending on isomer, solvent, and concentration. Data is representative.)

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Manganese Dioxide (MnO₂): Is a strong oxidizing agent. Avoid contact with combustible materials. It is harmful if inhaled or swallowed.

-

Dichloromethane (CH₂Cl₂): Is a volatile solvent and a suspected carcinogen. Handle with care and avoid inhalation of vapors.

-

Dess-Martin Periodinane (if used): Handle with extreme caution. DMP is shock-sensitive and can be explosive, especially under impact or when heated.[8] Store in a cool, dry place away from reducing agents.

-

Pyridinium Chlorochromate (PCC) (if used): Is a known carcinogen and a toxic chromium(VI) compound. Avoid inhalation of the dust and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Chapman, D. D., Musliner, W. J., & Gates, J. W. (1969). The preparation of cyclohex-2-ene-1,4-diones. Journal of the Chemical Society C: Organic, 124-128. [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

-

JoVE. (2026). Radical Oxidation of Allylic and Benzylic Alcohols. [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

NIST. (2025). 1,4-Cyclohex-2-enedione. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (n.d.). 2-CYCLOHEXENE-1,4-DIONE. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

-

PubChem. (n.d.). Cyclohex-2-ene-1,4-diol. [Link]

-

TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 3. Before you continue to YouTube [consent.youtube.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nanotrun.com [nanotrun.com]

- 8. Assessment 24.22 asked why meta-dihydroxybenzene could not be oxi... | Study Prep in Pearson+ [pearson.com]

- 9. 1,4-Cyclohex-2-enedione [webbook.nist.gov]

Application Notes and Protocols: Diastereoselective Epoxidation of Cyclohex-2-ene-1,4-diol

Authored by: A Senior Application Scientist

Abstract

The epoxidation of the olefinic bond in cis-cyclohex-2-ene-1,4-diol is a pivotal transformation in synthetic organic chemistry, yielding conduritol epoxides. These products, particularly conduritol B epoxide, are potent, irreversible inhibitors of glycosidase enzymes and serve as invaluable tools in the study and development of therapeutics for conditions like Gaucher disease.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the diastereoselective epoxidation of this substrate. We will explore the mechanistic underpinnings of stereocontrol, compare key synthetic methodologies, and provide detailed, validated protocols for laboratory execution.

Scientific Foundation: The Principle of Substrate-Directed Epoxidation

The presence of two allylic hydroxyl groups in cis-cyclohex-2-ene-1,4-diol is the dominant factor governing the stereochemical outcome of its epoxidation. Unlike simple cyclohexene, where the epoxidizing agent can approach from either face of the double bond, the diol substrate utilizes intramolecular hydrogen bonding to direct the oxidant to a single face.

Mechanism with Peroxy Acids (e.g., m-CPBA)

When using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the allylic hydroxyl group forms a hydrogen bond with the distal oxygen of the peroxy acid. This interaction pre-organizes the transition state, forcing the delivery of the electrophilic oxygen atom to the syn-face with respect to the hydroxyl groups.[3] This results in a highly diastereoselective reaction, yielding the syn-epoxide. The reaction proceeds via a concerted, "butterfly" transition state.[4][5]

// Nodes for reactants sub [label="Cyclohex-2-ene-1,4-diol", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; mcpba [label="m-CPBA", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Node for transition state ts [label=<

Transition State Intramolecular H-BondingDirects oxidant Concerted MechanismSyn-facial attack

, shape=none];

// Nodes for products epoxide [label="Syn-Epoxide (Conduritol B Epoxide)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="m-Chlorobenzoic Acid", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> ts [label="Interaction", color="#5F6368"]; mcpba -> ts [color="#5F6368"]; ts -> epoxide [label="Epoxidation", color="#EA4335", arrowhead=normal, style=dashed]; ts -> acid [label="Byproduct Formation", color="#5F6368", arrowhead=normal, style=dashed];

}

Caption: Directed epoxidation via a hydrogen-bonded transition state.

Mechanism with Vanadium Catalysis

Metal-catalyzed systems, particularly those using vanadium, are also highly effective for the epoxidation of allylic alcohols.[3][6] The mechanism involves the formation of a vanadium-alkoxide complex with the substrate's hydroxyl group. The oxidant, typically tert-butyl hydroperoxide (TBHP), then coordinates to the vanadium center. This ternary complex facilitates the intramolecular transfer of an oxygen atom to the double bond, again occurring on the same face as the directing hydroxyl group, ensuring syn-diastereoselectivity. Vanadium catalysis often proceeds at an accelerated rate compared to non-catalyzed systems with allylic alcohols.[3]

Comparative Analysis of Epoxidation Reagents

The choice of oxidant and catalyst is critical and depends on factors such as desired selectivity, scale, safety, and cost.

| Reagent System | Oxidant | Directing Group | Selectivity | Key Advantages | Key Disadvantages |

| Peroxy Acids | m-CPBA, Peracetic Acid | Allylic -OH (H-bonding) | High syn-diastereoselectivity | Readily available, well-documented, simple procedure. | m-CPBA can be explosive; byproduct removal necessary.[4] |

| Vanadium Catalysis | tert-Butyl Hydroperoxide (TBHP) | Allylic -OH (Coordination) | High syn-diastereoselectivity | Catalytic amount of metal, high selectivity for allylic alcohols.[6] | Vanadium toxicity requires thorough purification; TBHP is hazardous. |

| Titanium/Sharpless | tert-Butyl Hydroperoxide (TBHP) | Allylic -OH (Coordination) | Potentially high enantioselectivity | The premier method for asymmetric epoxidation of allylic alcohols.[7][8] | Primarily for generating chiral products from prochiral substrates. |

| Enzymatic | H₂O₂ or O₂ | Enzyme active site | High selectivity | "Green" and sustainable, mild reaction conditions.[9][10] | Enzyme availability and stability can be limiting; lower space-time yields. |

Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures involving peroxides (m-CPBA, TBHP) must be conducted in a chemical fume hood behind a blast shield. Peroxides can be explosive and should be handled with extreme care.

Protocol 1: Diastereoselective Epoxidation using m-CPBA

This protocol describes a reliable, lab-scale synthesis of syn-cyclohex-2-ene-1,4-diol epoxide (a conduritol epoxide) using m-CPBA. The hydroxyl groups of the starting material direct the epoxidation to afford a high degree of syn-diastereoselectivity.[11]

Materials & Reagents:

-

cis-Cyclohex-2-ene-1,4-diol

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₃O₂) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of cis-cyclohex-2-ene-1,4-diol in 50 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: While maintaining the temperature at 0 °C, add 2.2 g of m-CPBA (≤77%, ~1.2 equivalents) to the solution in small portions over 20-30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in DCM eluent). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding 30 mL of saturated sodium thiosulfate solution to destroy any remaining peroxide. Stir vigorously for 10 minutes.

-

Workup - Acid Removal: Transfer the mixture to a separatory funnel. Add 30 mL of saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Separate the layers and extract the aqueous layer twice with 20 mL portions of DCM. Trustworthiness Note: The bicarbonate wash is essential for removing the acidic byproduct, simplifying purification.

-

Workup - Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 5-15% methanol in dichloromethane) to yield the pure syn-epoxide.

Caption: Workflow for m-CPBA epoxidation of cyclohex-2-ene-1,4-diol.

Protocol 2: Vanadium-Catalyzed Diastereoselective Epoxidation

This protocol utilizes a vanadium catalyst, which is highly selective for allylic alcohols, and TBHP as the terminal oxidant. This method is an excellent alternative to peroxy acids.

Materials & Reagents:

-

cis-Cyclohex-2-ene-1,4-diol

-

Vanadyl acetylacetonate [VO(acac)₂]

-

tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M solution in decane)

-

Benzene or Toluene, anhydrous

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celatom® or silica gel for filtration

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Catalyst Preparation: To a 100 mL round-bottom flask, add 1.0 g of cis-cyclohex-2-ene-1,4-diol and 40 mL of anhydrous benzene. Add 23 mg of vanadyl acetylacetonate (VO(acac)₂, ~1 mol%). Stir at room temperature to dissolve. Expertise Note: Benzene is often used for azeotropic removal of any trace water that could interfere with the catalyst.

-

Reagent Addition: Add 2.0 mL of TBHP solution (5.0 M in decane, ~1.2 equivalents) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (or maintain at 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. To decompose the catalyst, add a small amount of water and stir for 15 minutes. The solution will change color. Filter the mixture through a pad of Celatom® or silica gel to remove the vanadium salts, washing the pad with ethyl acetate.

-

Workup: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be purified by flash column chromatography as described in Protocol 1.

Troubleshooting and Key Considerations

-

Over-oxidation: Using a large excess of the oxidizing agent can lead to unwanted side reactions, including the opening of the newly formed epoxide ring to form a tetraol. It is critical to use only a slight excess (1.1-1.2 equivalents) of the oxidant.

-

Epoxide Instability: The resulting epoxide can be sensitive to acid. Ensure all acidic byproducts are thoroughly removed during the workup. Avoid using acidic solvents or conditions during purification.

-

Incomplete Reaction: If the reaction stalls, ensure your starting materials and solvents are sufficiently pure and anhydrous, especially for the metal-catalyzed protocol. A small additional charge of the oxidant can sometimes drive the reaction to completion.

-

Stereochemical Analysis: The syn-stereochemistry of the product can be confirmed using ¹H NMR spectroscopy. The coupling constants of the epoxide protons and NOESY experiments can elucidate the spatial relationships of the protons, confirming the facial selectivity of the epoxidation.

References

-

OSTI.GOV. (2020). Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework. [Link]

-

Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

-

Wikipedia. Epoxidation of allylic alcohols. [Link]

-

Organic Chemistry Tutor (YouTube). (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. [Link]

-

Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

-

yak Science (YouTube). (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Epoxidation of Allylic Alcohols. [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Dr Sarbjit Rala (YouTube). (2021). Epoxidation of cyclohexene || Mechanism Using Peroxy acid. [Link]

-

Journal of the American Chemical Society. (1979). Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Stereoselectivity and stereocontrol mechanism. [Link]

-

ResearchGate. (2005). Epoxidation of n-Hexene and Cyclohexene over Titanium-Containing Catalysts. [Link]

-

Indian Academy of Sciences. (2009). An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). [Link]

-

Chemistry Stack Exchange. (2021). How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene?. [Link]

-

ResearchGate. (2020). Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. [Link]

- Google Patents.US3509183A - Process for epoxidation of allyl alcohol by peracetic acid.

-

Wikipedia. Sharpless epoxidation. [Link]

-

The Journal of Organic Chemistry. (2004). Peroxy Acid Epoxidation of Acyclic Allylic Alcohols. Competition between s-trans and s-cis Peroxy Acid Conformers. [Link]

-

TSI Journals. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. [Link]

-

ResearchGate. (2014). Optimization of cyclohexene epoxidation with dilute hydrogen peroxide and silica-supported titanium catalysts. [Link]

-

PMC (NIH). (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

-

YouTube. (2018). Diastereoselectivity in cyclohexane epoxide ring opening. [Link]

-

PubMed. (2020). Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. [Link]

-

MDPI. (2021). Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. [Link]

-

Cardiff University. (2017). The catalytic applications of titanium complexes in epoxide/anhydride ring opening copolymerization and umpolung cross-coupling. [Link]

-

ResearchGate. (2018). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α. [Link]

-

ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

-

PMC (NIH). (2014). Titanium dioxide functionalized silicon carbide phases as heterogeneous epoxidation catalysts. [Link]

-

PMC (NIH). (2012). Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. [Link]

-

Queen's University Belfast. (2022). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin-2-carboxylato catalyst: substrate and continuous flow studies. [Link]

-

Synthesis. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. [Link]

-

NIH. (2018). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. [Link]

-

YouTube. (2020). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. [Link]

-

Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [Link]

-

NIH. (2017). Heterogeneous Ag-TiO2-SiO2 composite materials as novel catalytic systems for selective epoxidation of cyclohexene by H2O2. [Link]

-

PubChem. Cyclohex-2-ene-1,4-diol. [Link]

-

MDPI. (2019). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]

Sources

- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]

- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 9. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]

Application Note: Selective Hydrogenation of Cyclohex-2-ene-1,4-diol to 1,4-Cyclohexanediol

Introduction: The Significance of 1,4-Cyclohexanediol

1,4-Cyclohexanediol (1,4-CHDO) is a versatile and industrially significant C6 platform molecule. As a saturated diol, it serves as a crucial monomer in the synthesis of high-performance polymers, including polyesters and polyurethanes, imparting desirable properties such as thermal stability and rigidity.[1] Beyond polymer science, 1,4-CHDO is a valuable building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[2] Its utility as a precursor to 1,4-cyclohexanedione further expands its application in creating complex medicinal compounds.[2][3]

The selective hydrogenation of unsaturated precursors like cyclohex-2-ene-1,4-diol represents a direct and atom-economical route to this valuable chemical. This application note provides a comprehensive technical guide for researchers, chemists, and process development professionals engaged in this transformation. We will explore the underlying principles of catalytic hydrogenation, provide detailed experimental protocols, and discuss critical parameters that govern reaction efficiency and stereoselectivity.

Mechanistic Rationale and Stereochemical Considerations

The conversion of cyclohex-2-ene-1,4-diol to 1,4-cyclohexanediol is a classic example of heterogeneous catalytic hydrogenation. The fundamental process involves the addition of two hydrogen atoms across the carbon-carbon double bond.[4]

The Catalytic Cycle: The reaction is facilitated by a solid-phase catalyst, typically a noble metal dispersed on a high-surface-area support. The mechanism, while complex, can be summarized in several key steps:

-

Adsorption: Both molecular hydrogen (H₂) and the alkene (cyclohex-2-ene-1,4-diol) are adsorbed onto the surface of the metal catalyst.[4]

-

Hydrogen Activation: The H-H bond is weakened and cleaved, forming reactive metal-hydride species on the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the adsorbed alkene double bond.

-

Desorption: The resulting saturated product, 1,4-cyclohexanediol, has a weaker affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[4]

Diagram: Catalytic Hydrogenation Mechanism

Caption: A simplified overview of the hydrogenation process on a metal catalyst surface.

Stereochemical Implications: A critical aspect of this hydrogenation is the resulting stereochemistry of the 1,4-diol product. Catalytic hydrogenation typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. The facial selectivity is influenced by the steric hindrance imposed by the pre-existing hydroxyl groups on the cyclohexene ring. The hydrogen molecule will preferentially adsorb to the less sterically hindered face of the alkene, leading to a specific diastereomer of the product. Consequently, the cis/trans ratio of the resulting 1,4-cyclohexanediol is a key performance indicator of the reaction's selectivity. In many cyclic systems, the formation of the cis-diastereomer is often the kinetically favored outcome.[1][5]

Catalyst Selection and Reaction Parameters

The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity. Several heterogeneous catalysts are effective for this transformation.

| Catalyst | Support | Typical Loading (wt%) | Pressure (bar H₂) | Temperature (°C) | Key Characteristics & Insights |

| Ruthenium (Ru) | Carbon (C) | 5 - 10 | 40 - 50 | 100 - 160 | Highly effective for hydrogenating cyclic systems. May require higher temperatures and pressures but often shows excellent selectivity.[1][5][6] |

| Raney® Nickel (Ni) | - | 10 - 20 | 40 - 50 | 150 - 200 | A cost-effective and highly active catalyst. Can be pyrophoric and requires careful handling. Often used in industrial-scale productions.[1][2][7] |

| Palladium (Pd) | Carbon (C) | 5 - 10 | 1 - 10 | 25 - 75 | Very common and efficient catalyst that often operates under milder conditions. Pd/C is known to be pyrophoric when dry and must be handled with care.[4][7] |

| Platinum (Pt) | Carbon (C) | 5 - 10 | 1 - 10 | 25 - 75 | Similar to Palladium, Pt is a highly active catalyst for alkene hydrogenation. The choice between Pd and Pt can depend on substrate specifics and desired selectivity.[4] |

Causality behind Parameter Choices:

-

Solvent: The choice of solvent (e.g., ethanol, methanol, tetrahydrofuran (THF), water) can significantly impact reaction rates and selectivity by influencing the solubility of the substrate and hydrogen, as well as interactions with the catalyst surface.[1]

-

Temperature: Higher temperatures increase the reaction rate but can also promote side reactions or, in some cases, lead to epimerization, altering the final diastereomeric ratio.[1]

-

Pressure: Increasing hydrogen pressure enhances the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction rate. It is a critical parameter for ensuring complete conversion.

Detailed Experimental Protocol

This protocol provides a representative procedure for the hydrogenation of cyclohex-2-ene-1,4-diol using a 5% Ru/C catalyst. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood behind a safety shield.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the catalytic hydrogenation procedure.

4.1. Materials and Equipment

-

Reactants: Cyclohex-2-ene-1,4-diol, 5% Ruthenium on activated carbon (Ru/C, ~50% wet with water), Hydrogen gas (high purity), Nitrogen gas (high purity).

-

Solvent: Ethanol or Methanol (reagent grade).

-

Equipment: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple. Filtration apparatus (Büchner funnel), Celite® or another filter aid, round-bottom flask.

4.2. Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the system is leak-proof and always operate in a fume hood away from ignition sources.[8][9]

-

Catalyst Handling: Heterogeneous catalysts like Ru/C and Pd/C can be pyrophoric, especially after the reaction when they are dry and finely divided. Never allow the used catalyst to dry in the air. Quench it carefully while still wet.[10][11]

-

Pressure: Always use a blast shield and ensure the reactor is rated for the intended pressure and temperature. Do not exceed the manufacturer's limits.[8]

4.3. Step-by-Step Procedure

-

Reactor Preparation: Ensure the high-pressure vessel is clean and dry. Add a magnetic stir bar. Assemble the reactor and perform a leak test by pressurizing with nitrogen to slightly above the planned reaction pressure. Monitor for any pressure drop over 30 minutes.[8]

-

Catalyst Charging: Carefully weigh the 5% Ru/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reactor. Expert Tip: It is best practice to handle the catalyst as a wet paste or slurry to minimize the risk of it becoming airborne and to reduce its pyrophoricity.

-

System Inerting: Seal the reactor. Evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle at least three times to ensure all oxygen is removed.[9][10]

-

Substrate and Solvent Addition: Through a port, add a solution of cyclohex-2-ene-1,4-diol dissolved in the chosen solvent (e.g., ethanol).

-

Hydrogenation: Purge the nitrogen from the reactor by evacuating and backfilling with hydrogen gas (repeat 3 times). Pressurize the reactor to the target pressure (e.g., 40 bar).[6]

-

Reaction Execution: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 100 °C). The reaction is exothermic; monitor the temperature closely. The consumption of hydrogen will be indicated by a drop in pressure. Maintain the pressure by adding more hydrogen as needed.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (after safely stopping the reaction, cooling, and venting) for analysis by GC-MS or TLC.

-

Shutdown and Workup: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), stop the heating and allow the reactor to cool to room temperature.

-

Venting and Purging: Carefully vent the excess hydrogen into the fume hood exhaust. Purge the reactor by evacuating and backfilling with nitrogen three times to remove all residual hydrogen.[8]

-

Catalyst Removal: Open the reactor in the fume hood. CRITICAL SAFETY STEP: Under a gentle stream of nitrogen, filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the filter cake with a small amount of the reaction solvent. Do not allow the filter cake to dry. Immediately transfer the wet filter cake into a container with water for safe disposal or recovery.[11]

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product, 1,4-cyclohexanediol, will be obtained as a solid.[12]

4.4. Purification and Characterization

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if separation of diastereomers is required.[13]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio (cis/trans).

-

GC-MS: To assess purity and confirm the molecular weight of the product (116.16 g/mol ).[2][12]

-

FTIR Spectroscopy: To confirm the presence of O-H stretches and the absence of C=C stretches.[14]

-

Troubleshooting and Key Insights

-

Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation, insufficient hydrogen pressure, or poor mixing. Ensure the catalyst is active and increase pressure or stirring speed.

-

Low Selectivity/Side Products: The formation of byproducts can result from overly harsh conditions (high temperature) leading to dehydration or other rearrangements.[1][5] Consider running the reaction under milder conditions.

-

Poor Diastereoselectivity: The cis/trans ratio is highly dependent on the catalyst, solvent, and temperature. Screening different catalysts and conditions is often necessary to optimize for a desired diastereomer.[1]

-

Filtration Issues: If the catalyst is too fine, it may pass through the filter. Using a finer filter aid (e.g., a membrane filter under the Celite®) can resolve this. Remember the pyrophoric nature of the filtered catalyst.

By adhering to this detailed guide and understanding the principles behind the procedural steps, researchers can safely and effectively perform the hydrogenation of cyclohex-2-ene-1,4-diol to produce high-purity 1,4-cyclohexanediol for a wide range of applications.

References

-

De Clippel, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Available at: [Link]

-

De Clippel, F., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. PMC - NIH. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11162, 1,4-Cyclohexanediol. PubChem. Available at: [Link]

-

Van den Bosch, S., et al. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Available at: [Link]

-

LibreTexts Chemistry (2019). 11.5: Catalytic Hydrogenation. Chemistry LibreTexts. Available at: [Link]

-

Van den Bosch, S., et al. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. RSC Publishing. Available at: [Link]

- CN101811937A - Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone. Google Patents.

- CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol. Google Patents.

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KinTek Corporation. Available at: [Link]

-

Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

-

1,4-Cyclohexanediol. NIST WebBook. Available at: [Link]

-

1,4-Cyclohexanedione. Wikipedia. Available at: [Link]

-

SAFETY PRECAUTION Safety Precaution of Hydrogen. Gujarat Pollution Control Board. Available at: [Link]

-

Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

Sources